Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate
Description
The compound Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5λ⁵-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate is a sodium salt of a highly complex organic anion. Its structure features:
- Azaniumyl group: A protonated amine contributing to cationic character.
- Octadecanoyloxy ester: A C18 fatty acid ester (stearic acid derivative) linked via an ether bond.
- Polyunsaturated hydrocarbon chain: Six double bonds (13Z,16Z,19Z,22Z,25Z,28Z) in a 31-carbon chain, creating a conjugated system.
- Phosphate core: A central phosphorus atom in a 5λ⁵-phospha configuration with oxido and dioxo groups.
- Trioxa backbone: Three ether oxygen atoms enhancing stability.
Properties
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(49)57-42(40-55-58(52,53)56-41-43(47)46(50)51)39-54-44(48)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2;/h5,7,11,13,17,19,21-22,26,28,32,34,42-43H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-41,47H2,1-2H3,(H,50,51)(H,52,53);/q;+1/p-1/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-;/t42-,43+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANGJWMFDASXLA-OMTXNCIISA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H77NNaO10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677092 | |
| Record name | Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474943-18-5 | |
| Record name | Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate is a complex phospholipid compound with significant biological activity. This article delves into its chemical structure, biological functions, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C46H77NNaO10P with a molecular weight of 858.1 g/mol. It features multiple functional groups including azaniumyl and phosphoester linkages which contribute to its biological properties. The intricate structure includes several double bonds and ester linkages that are characteristic of phospholipids.
| Property | Value |
|---|---|
| Molecular Formula | C46H77NNaO10P |
| Molecular Weight | 858.1 g/mol |
| CAS Number | 474943-18-5 |
| Purity | Typically 95% |
- Cell Membrane Interaction : As a phospholipid, this compound plays a crucial role in forming and maintaining cell membranes. Its amphiphilic nature allows it to interact with lipid bilayers effectively.
- Signal Transduction : The presence of the azaniumyl group suggests potential involvement in signaling pathways within cells. Phospholipids are known to participate in various signaling cascades that regulate cellular functions.
- Antioxidant Properties : The unsaturated fatty acids present may confer antioxidant properties, helping to mitigate oxidative stress within cells.
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that similar phospholipid compounds exhibit neuroprotective effects in models of neurodegeneration. These compounds were shown to enhance neuronal survival and function by stabilizing membrane integrity and reducing oxidative damage.
- Anti-inflammatory Activity : Research indicates that phospholipids can modulate inflammatory responses by influencing the release of pro-inflammatory cytokines. This compound may possess similar properties based on its structural characteristics.
- Drug Delivery Applications : Due to its lipid nature, this compound has been investigated for use in drug delivery systems, particularly for delivering nucleic acids and other therapeutic agents into cells.
Comparison with Similar Compounds
Sodium (2S,8R)-2-azaniumyl-8-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5λ⁵-phosphaoctacosan-1-oate ()
Key Differences :
- Fatty Acid Chain : The analog contains a shorter C18 chain with two double bonds (9Z,12Z) compared to the target compound’s six double bonds .
- Conjugation Impact : Fewer double bonds reduce conjugation length, altering electronic properties and oxidative stability.
- Physicochemical Properties :
- logP : ~3.0 (more lipophilic due to reduced unsaturation).
- Stability : Less prone to oxidation than the target compound.
Functional Implications :
The analog’s lower unsaturation may improve shelf-life but reduce membrane fluidity modulation efficiency in biological systems .
Mezlocillin Sodium Monohydrate ()
Structural Contrasts :
- Core Structure : Mezlocillin is a β-lactam antibiotic with a thia-azabicyclo[3.2.0]heptane ring, whereas the target compound lacks a β-lactam or sulfur-containing heterocycle.
- Functional Groups : Mezlocillin has a sulfonylimidazolidinylcarboxamido group, contrasting with the target’s phosphate and polyunsaturated tail.
Property Comparison :
| Property | Target Compound | Mezlocillin Sodium |
|---|---|---|
| Solubility | High (sodium salt) | High (sodium salt) |
| logP | ~2.5 (amphiphilic) | ~1.8 (more hydrophilic) |
| Stability | Oxidatively unstable | pH-sensitive (β-lactam hydrolysis) |
| Application | Drug delivery/membrane studies | Antibacterial therapy |
Mezlocillin’s instability in acidic environments contrasts with the target compound’s sensitivity to oxidative degradation .
Azosalicylic Acids ()
Functional Group Comparison :
- Azo vs. Ammonium : Azosalicylic acids (e.g., Olsalazine sodium) contain azo (-N=N-) linkages , which undergo reductive cleavage, unlike the target’s azaniumyl (-NH₃⁺) group.
- Electrochemical Behavior : Cyclic voltammetry studies show azo compounds exhibit distinct redox peaks (e.g., -0.5 V to -1.2 V vs. SCE), while the target’s phosphate and ammonium groups may influence proton-coupled electron transfer mechanisms.
Stability :
Azo compounds are prone to enzymatic reduction in the gut (e.g., prodrug activation), whereas the target’s ester and phosphate groups may hydrolyze under alkaline conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
